1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, an ethylthio group, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with 4-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
- 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea
- 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-bromophenyl)urea
Uniqueness
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of both the ethylthio and fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethylthio group contributes to its reactivity and potential bioactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea represents a significant class of chemical entities known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Synthesis
The molecular structure of the compound can be described as follows:
- Molecular Formula : C12H13N5OS2
- Molecular Weight : 299.39 g/mol
Synthesis Methods
The synthesis of thiadiazole derivatives, including the target compound, typically involves several methodologies:
- Cyclization Reactions : Utilizing thiosemicarbazides and isothiocyanates in acidic conditions.
- Substitution Reactions : Employing ethylthio groups to enhance biological activity.
Recent studies have focused on optimizing these synthetic pathways to increase yield and purity while minimizing by-products .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. A comparative study evaluated a series of thiadiazole derivatives against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells.
Case Study: Cytotoxicity Evaluation
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 0.95 |
Sorafenib | HeLa | 7.91 |
The results indicated that the compound exhibited significantly lower IC50 values compared to Sorafenib, suggesting enhanced potency against HeLa cells .
Flow cytometry analysis revealed that the compound induces apoptotic cell death in cancer cells and effectively blocks the cell cycle at the sub-G1 phase. This suggests that the compound's mechanism may involve the activation of apoptotic pathways leading to cell death .
Other Biological Activities
In addition to anticancer properties, compounds in the thiadiazole class have demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains and fungi .
- Antioxidant Properties : Exhibiting potential neuroprotective effects .
- Antifungal Activity : Some derivatives have shown promise in treating fungal infections .
Summary of Findings
The biological evaluation of this compound has yielded promising results across multiple studies:
- Cytotoxic Effects : Strong inhibitory effects on cancer cell proliferation.
- Mechanistic Insights : Induction of apoptosis and cell cycle arrest.
- Broad Spectrum Activity : Potential applications beyond oncology into antimicrobial and antifungal therapies.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities across different cell lines.
- Structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
- In vivo studies to assess therapeutic potential in clinical settings.
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS2/c1-2-18-11-16-15-10(19-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGZZGIIMVVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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